molecular formula C14H10Br2N2OS B11701583 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile

2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B11701583
M. Wt: 414.1 g/mol
InChI Key: DYBZZECENNCFTJ-NGYBGAFCSA-N
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Description

2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile is a complex organic compound that features a thiophene ring substituted with a cyano group, two methyl groups, and an imine linkage to a dibromo-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-amino-4,5-dimethylthiophene-3-carbonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine linkage can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile involves its interaction with biological targets, such as enzymes or receptors. The compound’s dibromo-hydroxyphenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The imine linkage and cyano group can also participate in various molecular interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5-dimethylthiophene-3-carbonitrile is unique due to the presence of both the dibromo-hydroxyphenyl group and the thiophene ring with a cyano group

Properties

Molecular Formula

C14H10Br2N2OS

Molecular Weight

414.1 g/mol

IUPAC Name

2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C14H10Br2N2OS/c1-7-8(2)20-14(11(7)5-17)18-6-9-3-10(15)4-12(16)13(9)19/h3-4,6,19H,1-2H3/b18-6+

InChI Key

DYBZZECENNCFTJ-NGYBGAFCSA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)/N=C/C2=C(C(=CC(=C2)Br)Br)O)C

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=C(C(=CC(=C2)Br)Br)O)C

Origin of Product

United States

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